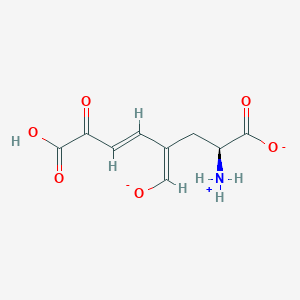
(2E,4Z,7S)-7-ammonio-5-formyl-2-hydroxyocta-2,4-dienedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde(1-) is an alpha-amino-acid anion that is the conjugate base of 5-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde, having anionic carboxy gropus and a cationic amino group; major species at pH 7.3. It is a conjugate base of a 5-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde.
Scientific Research Applications
Enzymatic Conversion and Biosynthetic Intermediates
An enzyme extracted from the red peel of Amanita muscaria converts L-dopa to form a mixture of secodopas, including 2,3-secodopa, which is structurally related to (2E,4Z,7S)-7-ammonio-5-formyl-2-hydroxyocta-2,4-dienedioate. This process involves cleaving bonds in L-dopa's aromatic ring, leading to compounds that spontaneously convert to other substances like muscaflavin and betalamic acid, important in natural product synthesis (Terradas & Wyler, 1991).
Chemical Synthesis and Derivative Compounds
The compound's derivatives have been synthesized for various applications. For instance, (±-(2E,4E)-2,7-Dimethylocta-2,4-dienedioic acid, a structural variant, was synthesized from furan using rhodium-carbenoid-induced reactions and Wittig-Horner olefination (Wenkert & Khatuya, 1999). Similarly, hydroxy-γ-sanshool, with its synthesis involving Wittig reactions, demonstrates the versatility of these dienoic acid derivatives in constructing complex molecular structures (Gao et al., 2021).
Applications in Natural Products and Pheromones
Compounds structurally related to (2E,4Z,7S)-7-ammonio-5-formyl-2-hydroxyocta-2,4-dienedioate have been identified in natural sources and used in synthesizing pheromones. For instance, alkyl ethyl and methyl esters of (2E,4Z)-2,4-decadienoic acid, found in ripe Bartlett pear, have been studied for their response in codling moth larvae, indicating potential uses in pest control (Knight & Light, 2001).
Synthesis of Complex Molecular Structures
The versatility of these compounds extends to synthesizing more complex molecular structures. For example, the cross-metathesis approach to a (2E,4E)-dienoic acid intermediate facilitated the synthesis of the macrodiolide antibiotic elaiolide, demonstrating the role of these dienoic acids in synthesizing biologically significant molecules (Morita & Kuwahara, 2007).
properties
Product Name |
(2E,4Z,7S)-7-ammonio-5-formyl-2-hydroxyocta-2,4-dienedioate |
|---|---|
Molecular Formula |
C9H10NO6- |
Molecular Weight |
228.18 g/mol |
IUPAC Name |
(E,2S,4Z)-2-azaniumyl-8-hydroxy-4-(oxidomethylidene)-7,8-dioxooct-5-enoate |
InChI |
InChI=1S/C9H11NO6/c10-6(8(13)14)3-5(4-11)1-2-7(12)9(15)16/h1-2,4,6,11H,3,10H2,(H,13,14)(H,15,16)/p-1/b2-1+,5-4+/t6-/m0/s1 |
InChI Key |
BHPUNZCEYTVDTI-OMQYJPGKSA-M |
Isomeric SMILES |
C([C@@H](C(=O)[O-])[NH3+])/C(=C/[O-])/C=C/C(=O)C(=O)O |
Canonical SMILES |
C(C(C(=O)[O-])[NH3+])C(=C[O-])C=CC(=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone](/img/structure/B1264865.png)
![[4-[[[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]thio]methyl]phenyl]-hydroxy-methylsulfonium](/img/structure/B1264866.png)

![1-Dehydro-[6]-gingerdione](/img/structure/B1264868.png)

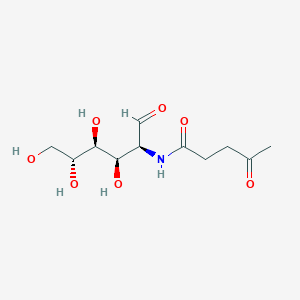
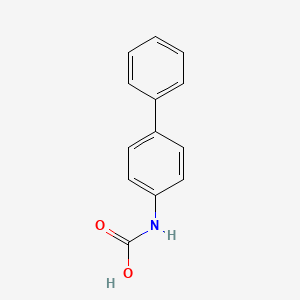

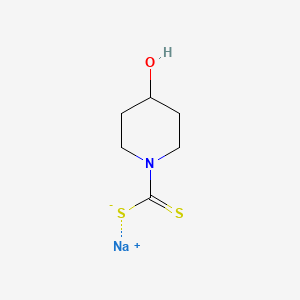
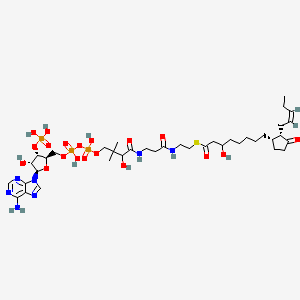
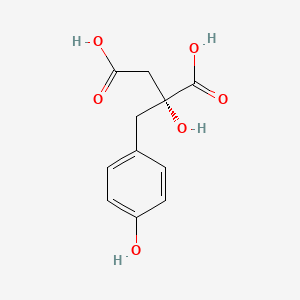
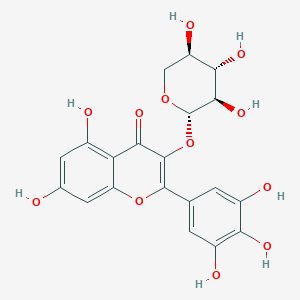
![(3S,6S,7R,8aR)-6-[3-(2-hydroxyethoxy)phenyl]-N-[5-[(2-mercapto-1-oxoethyl)amino]pentyl]-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1264883.png)
![sodium;3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1264886.png)